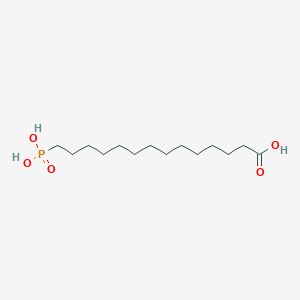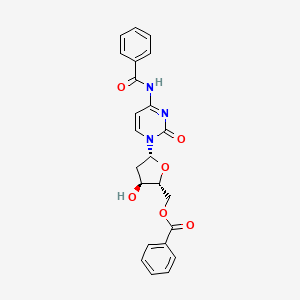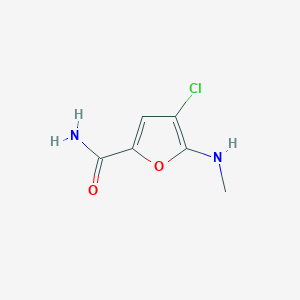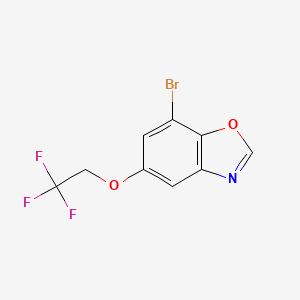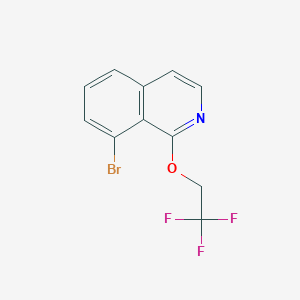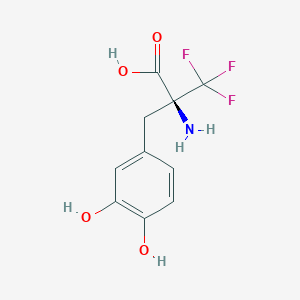
1-Acetyl-1H-pyrrole-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1H-pyrrole-3-sulfonic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the 1-position and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-pyrrole-3-sulfonic acid typically involves the functionalization of a pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst such as iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-pyrrole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
1-Acetyl-1H-pyrrole-3-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-pyrrole-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds with amino acid residues in proteins, while the acetyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.
Indole: A bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
Thiophene: A five-membered ring containing one sulfur atom.
Uniqueness: 1-Acetyl-1H-pyrrole-3-sulfonic acid is unique due to the presence of both an acetyl and a sulfonic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
857422-43-6 |
|---|---|
Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-acetylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c1-5(8)7-3-2-6(4-7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
InChI Key |
PHQCDEFVOIYZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


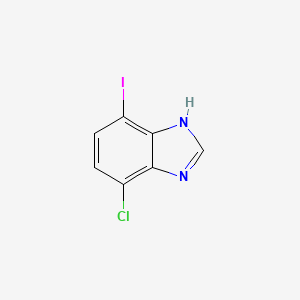
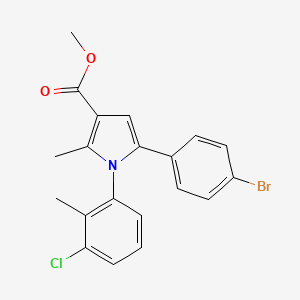
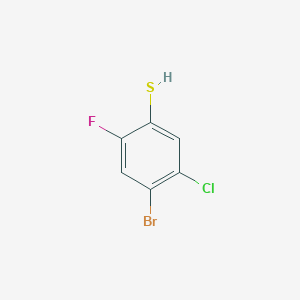
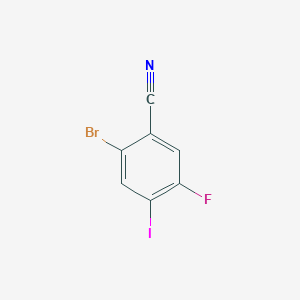
![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
